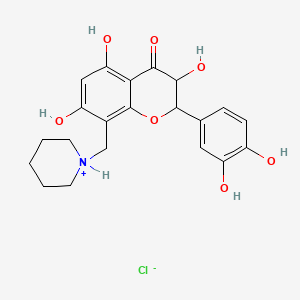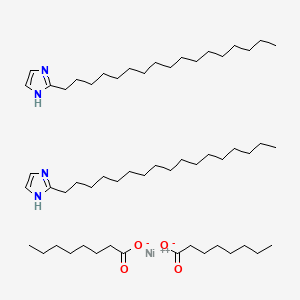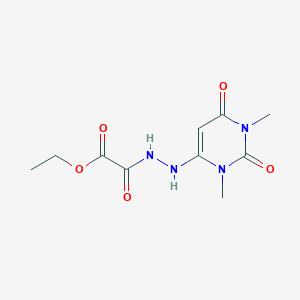
2-Allylhydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allylhydroquinone: is an organic compound with the molecular formula C9H10O2 It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by an allyl group (CH2=CH-CH2-)
準備方法
Synthetic Routes and Reaction Conditions
2-Allylhydroquinone can be synthesized through several methods:
-
Allylation of Hydroquinone: : This method involves the direct allylation of hydroquinone using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
C6H4(OH)2+CH2=CH-CH2Br→C6H3(OH)2-CH2=CH-CH2+HBr
-
Oxidation of 2-Allylphenol: : Another method involves the oxidation of 2-allylphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction is carried out in an aqueous or organic solvent under controlled temperature conditions.
C6H4(OH)-CH2=CH-CH2+[O]→C6H3(OH)2-CH2=CH-CH2
Industrial Production Methods
Industrial production of this compound typically involves the allylation of hydroquinone due to its simplicity and cost-effectiveness. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Allylhydroquinone undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form quinones, which are important intermediates in organic synthesis.
C6H3(OH)2-CH2=CH-CH2+[O]→C6H3(O)2-CH2=CH-CH2
-
Reduction: : Reduction of this compound can yield hydroquinone derivatives with different substitution patterns.
C6H3(OH)2-CH2=CH-CH2+[H]→C6H3(OH)2-CH2-CH2-CH3
-
Substitution: : The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Quinones: Formed through oxidation.
Hydroquinone Derivatives: Formed through reduction and substitution reactions.
科学的研究の応用
2-Allylhydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have shown its potential as an antioxidant, which can protect cells from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers, resins, and dyes due to its reactivity and stability.
作用機序
The mechanism of action of 2-allylhydroquinone involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage and apoptosis.
類似化合物との比較
Similar Compounds
Hydroquinone: The parent compound, lacking the allyl group.
2-Methylhydroquinone: Similar structure but with a methyl group instead of an allyl group.
2-Ethylhydroquinone: Contains an ethyl group instead of an allyl group.
Uniqueness
2-Allylhydroquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential applications compared to its analogs. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
5721-21-1 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
2-prop-2-enylbenzene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,10-11H,1,3H2 |
InChIキー |
GUAZTQZHLVAYRM-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)





![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)


